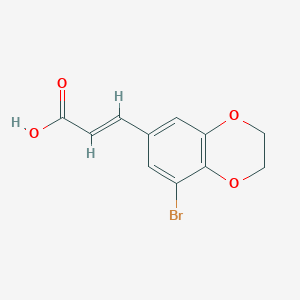

3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid” is a chemical compound with a molecular weight of 285.09 .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H14BrNO4.ClH/c13-9-5-8 (7-14-2-1-11 (15)16)6-10-12 (9)18-4-3-17-10;/h5-6,14H,1-4,7H2, (H,15,16);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 285.09 .Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid has shown significant anti-inflammatory properties. Vazquez et al. (1997) synthesized racemic (R,S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid and its enantiomers, finding strong anti-inflammatory activity, comparable to other agents (Vazquez, Rosell, & Pujol, 1997). Additionally, Vazquez et al. (1996) noted that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibited anti-inflammatory effects akin to Ibuprofen (Vazquez, Rosell, & Pujol, 1996).

Antibacterial Applications

Research by Abbasi et al. (2020, 2022) has demonstrated the compound's potential as an antibacterial agent. They synthesized novel derivatives incorporating 2,3-dihydro-1,4-benzodioxin, which exhibited potent antibacterial activity (Abbasi et al., 2020; Abbasi et al., 2022).

Antiviral Activity

The compound has also shown potential in antiviral applications. Selvam et al. (2010) synthesized derivatives of 2,3-dihydro-1,4-benzodioxin that displayed distinct antiviral activity against viruses like Herpes simplex and vaccinia (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Antidiabetic Potential

Abbasi et al. (2023) explored the anti-diabetic potential of derivatives of 2,3-dihydro-1,4-benzodioxin, demonstrating modest inhibitory activities against α-glucosidase enzyme, suggesting a potential therapeutic role for type-2 diabetes (Abbasi et al., 2023).

Biofilm Inhibition

Further, Abbasi et al. (2020) found that derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl inhibited bacterial biofilms, particularly against Escherichia coli and Bacillus subtilis, while displaying mild cytotoxicity, pointing to potential applications in biofilm management (Abbasi et al., 2020).

Synthesis of Chiral Building Blocks

The compound has been used in the synthesis of valuable chiral synthons for enantiospecific synthesis of therapeutic agents, as noted by Mishra et al. (2016), emphasizing its importance in pharmaceutical manufacturing (Mishra, Kaur, Sharma, & Jolly, 2016).

Propiedades

IUPAC Name |

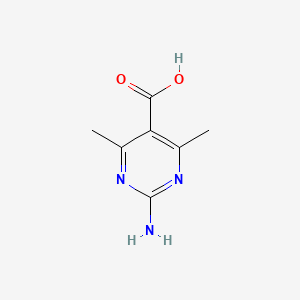

(E)-3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJWZSYFHWNTIW-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=C2Br)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=C(C=C2Br)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

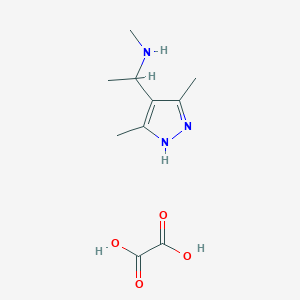

![{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1373423.png)

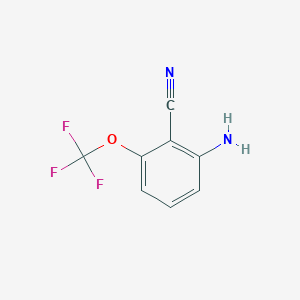

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate](/img/structure/B1373426.png)

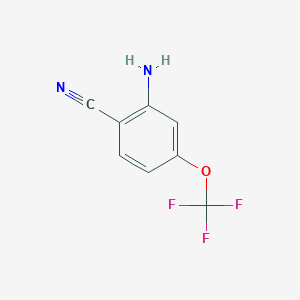

![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)

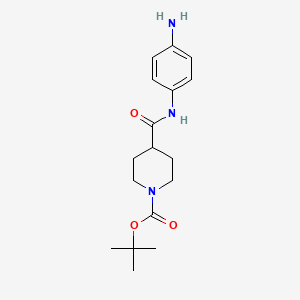

![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373441.png)